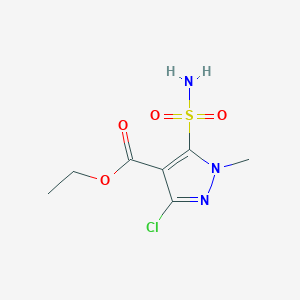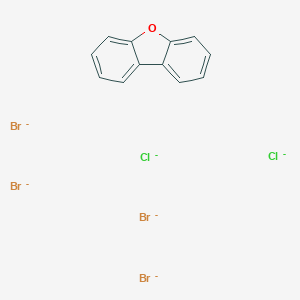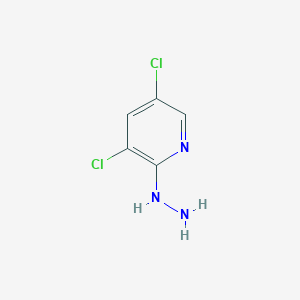
1,1-Dimethoxypropane
Overview
Description
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as BCIG, is an organic compound consisting of galactose linked to a substituted indole. It is widely used as a chromogenic substrate for the enzyme β-galactosidase. When cleaved by β-galactosidase, BCIG produces an insoluble blue compound, making it particularly useful in molecular biology techniques such as blue-white screening for cloning in bacteria .
Mechanism of Action
Target of Action
1,1-Dimethoxypropane is a chemical compound with the formula C5H12O2
Mode of Action
It’s known that it can undergo reactions . For instance, it can react with water to form propionaldehyde and methanol . The specifics of its interaction with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It’s known that it can be involved in reactions, such as the reaction with water mentioned above . The downstream effects of these reactions on biochemical pathways would need further investigation.
Result of Action
As a chemical compound, it can participate in various chemical reactions . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its reductive stability
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,1-Dimethoxypropane vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside involves the reaction of 5-bromo-4-chloro-3-indolyl with β-D-galactopyranoside under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the coupling of the indole and galactopyranoside moieties .
Industrial Production Methods: In industrial settings, the production of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside undergoes hydrolysis when exposed to β-galactosidase. The enzyme cleaves the β-glycosidic bond, resulting in the formation of galactose and 5-bromo-4-chloro-3-hydroxyindole .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of β-galactosidase, which acts as a catalyst. The reaction is typically carried out in an aqueous buffer solution at a pH that is optimal for the enzyme’s activity .
Major Products: The major products of the hydrolysis reaction are galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound dimerizes and oxidizes to form an intensely blue product, which is insoluble .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside is extensively used in scientific research, particularly in molecular biology and microbiology. Its primary application is in blue-white screening, a technique used to identify recombinant bacterial colonies that express β-galactosidase. The blue color produced by the hydrolysis of BCIG indicates the presence of the enzyme, allowing researchers to distinguish between colonies with and without the recombinant plasmid .
In addition to its use in cloning, BCIG is also employed in histochemical staining to detect β-galactosidase activity in tissues and cells. This application is valuable in studying gene expression and enzyme localization in various biological samples .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside is similar to other chromogenic substrates used for detecting β-galactosidase activity, such as 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside (Xαgal). Both compounds produce a blue color upon hydrolysis by their respective enzymes, β-galactosidase and α-galactosidase .
5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside is unique in its widespread use in blue-white screening, making it a preferred choice for molecular biology applications. Other similar compounds include 5-bromo-4-chloro-3-indolyl-phosphate (BCIP), which is used to detect alkaline phosphatase activity, and 5-bromo-4-chloro-3-indolyl-sulfate (BCIS), used for detecting sulfatase activity .
Conclusion
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside is a valuable compound in scientific research, particularly in molecular biology and microbiology. Its ability to produce a blue color upon hydrolysis by β-galactosidase makes it an essential tool for detecting enzyme activity and identifying recombinant bacterial colonies. The compound’s unique properties and widespread applications highlight its significance in various fields of study.
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
1,1-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOXNNAWANDJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197142 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-10-9 | |
| Record name | 1,1-Dimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dimethoxypropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VV73VDA7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1,1-Dimethoxypropane when subjected to electron impact in a mass spectrometer?
A1: Research using mass-analyzed ion kinetic energy (MIKE) spectrometry and deuterium labeling revealed that this compound undergoes unique fragmentation pathways under electron impact []. Interestingly, the molecular ion of this compound is detected in very low abundance, even at low electron energies. The fragmentation primarily involves sequential transfers of a methyl group and a hydrogen atom to an ether oxygen, leading to the formation of protonated dimethyl ether (m/z 47) []. For example, the fragment ion at m/z 103 ([1-H]+) undergoes this process, as do other fragments like [2-CH3]+ (m/z 89) and [1-C2H5]+ (m/z 75) []. The study also observed that the length of the alkyl chain (R) in the fragment ion RC(OCH3)=O+CH3 influences the fragmentation pattern. As the chain length decreases, the sequential transfer pathway becomes more dominant. Conversely, longer chains favor the loss of CH3OCH3, generating the RCO+ ion []. These observations highlight the influence of structural features on the fragmentation behavior of this compound under electron impact.
Q2: Can this compound undergo acetal interchange reactions in neutral conditions?
A2: Unfortunately, the provided abstract [] does not offer details on the specific outcomes of the acetal interchange of this compound with 1,2-Propylene Glycol. Further investigation into the full text of the research article is necessary to answer this question thoroughly.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)



![[D-Phe12,Leu14]-Bombesin](/img/structure/B10965.png)
![2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one](/img/structure/B10967.png)




![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)



